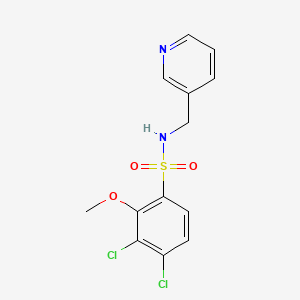
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMP 323 and is a potent inhibitor of the protein tyrosine phosphatase (PTP) enzyme. In
作用机制
DMP 323 exerts its effects by inhibiting the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, DMP 323 can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMP 323 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMP 323 can inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes in a dose-dependent manner. In vivo studies have shown that DMP 323 can inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of DMP 323 is its potent inhibitory activity against 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. This makes it a valuable tool for studying the role of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes in various cellular processes. However, one of the limitations of DMP 323 is its potential toxicity. DMP 323 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DMP 323. One area of research is the development of more potent and selective inhibitors of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. Another area of research is the identification of new targets for DMP 323, such as other enzymes involved in cancer cell growth and survival. Additionally, further studies are needed to investigate the potential applications of DMP 323 in the treatment of autoimmune diseases and other disorders.
合成方法
The synthesis of DMP 323 involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichloro-2-methoxybenzenesulfonyl chloride, which is reacted with pyridine-3-carboxaldehyde to yield 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
科学研究应用
DMP 323 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DMP 323 is in the field of cancer research. The 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzyme is known to play a critical role in cancer cell growth and survival. DMP 323 has been shown to inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, thereby inhibiting cancer cell growth and inducing apoptosis.
Another potential application of DMP 323 is in the treatment of autoimmune diseases. The 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzyme is also involved in the regulation of the immune system. DMP 323 has been shown to inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, thereby suppressing the immune response and reducing inflammation.
属性
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(5-4-10(14)12(13)15)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQQEUNNMDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

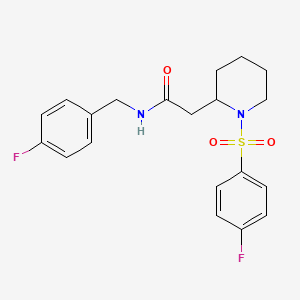
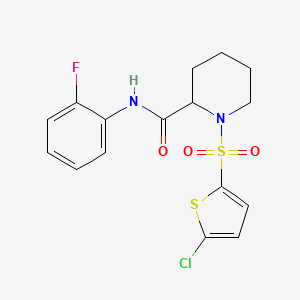
![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2672716.png)
![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2672719.png)
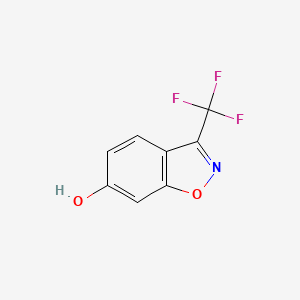
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)
![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/no-structure.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)
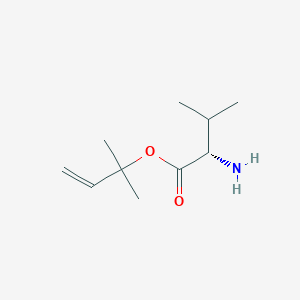
![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)
![N1-butyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672733.png)